![molecular formula C6H5ClN2O2 B1362665 Methyl 2-chloropyrimidine-5-carboxylate CAS No. 287714-35-6](/img/structure/B1362665.png)
Methyl 2-chloropyrimidine-5-carboxylate
Overview
Description
Methyl 2-chloropyrimidine-5-carboxylate is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to interact with various biological targets, including enzymes and receptors, involved in critical cellular processes .
Mode of Action
Pyrimidine derivatives, in general, are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been associated with various biochemical pathways, influencing cellular functions .
Result of Action
Pyrimidine derivatives have been associated with various cellular effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-chloropyrimidine-5-carboxylate. For instance, it is recommended to store the compound in an inert atmosphere at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloropyrimidine-5-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-chloropyrimidine-5-carboxylic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Anticancer Agents
Methyl 2-chloropyrimidine-5-carboxylate is primarily recognized for its role in the preparation of Fimepinostat (CUDC-907), a dual inhibitor of histone deacetylases and phosphoinositide 3-kinase. Fimepinostat has been investigated for its efficacy in treating various cancers, including lymphoma and solid tumors . The synthesis pathway involves the nucleophilic substitution of the chlorine atom in this compound, allowing for the introduction of diverse functional groups essential for biological activity.
1.2 Development of Integrin Antagonists
Recent studies have highlighted the potential of this compound in synthesizing cyclobutane-based β3 integrin antagonists. These compounds are being evaluated for their ability to target integrins involved in cancer progression, suggesting a promising avenue for therapeutic development .
Agrochemical Applications
2.1 Herbicide Development
The compound's reactivity allows it to be utilized in the synthesis of various herbicides. Research indicates that derivatives of this compound exhibit herbicidal properties by inhibiting specific biochemical pathways in plants . This application is particularly relevant in developing selective herbicides that minimize crop damage while effectively controlling weeds.
Synthetic Chemistry Applications
3.1 Building Block for Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its chlorinated pyrimidine structure facilitates further chemical modifications, making it suitable for creating complex molecules used in medicinal chemistry and materials science .
Data Tables
Application Area | Specific Use | Example Compounds | Notes |
---|---|---|---|
Pharmaceutical | Synthesis of Fimepinostat | CUDC-907 | Investigated for lymphoma and solid tumors |
Pharmaceutical | Development of integrin antagonists | Cyclobutane derivatives | Targeting cancer progression |
Agrochemical | Herbicide development | Various derivatives | Selective inhibition of plant biochemical pathways |
Synthetic Chemistry | Building block for organic synthesis | Complex organic molecules | Facilitates diverse chemical modifications |
Case Studies
Case Study 1: Fimepinostat Development
In clinical trials, Fimepinostat has shown promise in treating hematological malignancies and solid tumors. The synthesis involving this compound has been optimized to improve yield and purity, demonstrating its critical role in pharmaceutical development .
Case Study 2: Integrin Antagonist Research
A recent publication detailed the synthesis of novel cyclobutane-based β3 integrin antagonists derived from this compound. These compounds were assessed for their biological activity against various cancer cell lines, indicating significant potential as therapeutic agents targeting tumor growth .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dichloropyrimidine-5-carboxylate
- Methyl 2-aminopyrimidine-5-carboxylate
- Methyl 4-chloro-2-methylpyrimidine-5-carboxylate
Uniqueness
Methyl 2-chloropyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity and interactions are required .
Biological Activity
Methyl 2-chloropyrimidine-5-carboxylate (CAS: 287714-35-6) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development, particularly focusing on its role in anticancer therapies and other therapeutic areas.
- Molecular Formula : C₆H₅ClN₂O₂
- Molecular Weight : 172.57 g/mol
- InChI Key : VJOKXLBQCKCWLV-UHFFFAOYSA-N
- Synonyms : 2-chloropyrimidine-5-carboxylic acid methyl ester, 5-pyrimidinecarboxylic acid, 2-chloro-, methyl ester
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Activity : This compound has been associated with the development of various anticancer agents, particularly in the synthesis of Fimepinostat (CUDC-907), which is under investigation for treating lymphoma and solid tumors .
- Antibacterial Properties : Pyrimidine derivatives, including this compound, show significant antibacterial activity against various pathogens. Its structure allows it to interact with bacterial enzymes effectively .
- Anti-inflammatory Effects : The compound has been studied for its potential as an ACSS2 inhibitor, which plays a role in inflammatory responses. This suggests a promising avenue for treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Protein Kinases : The compound's derivatives have shown effectiveness as protein kinase inhibitors, which are crucial in cancer cell proliferation and survival .
- Interference with Nucleotide Synthesis : By mimicking nucleotide structures, this compound can inhibit enzymes involved in nucleic acid synthesis, thereby affecting cancer cell growth.
- Radical Chemistry Applications : Its reactivity allows for the formation of radicals that can participate in further chemical transformations leading to biologically active compounds .
Case Studies and Research Findings
Research studies have highlighted the efficacy of this compound and its derivatives in various biological assays:
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
Fimepinostat | Lymphoma Cells | 29.1 | |
Compound 12 | MDA-MB453 Cells | 15.3 | |
Compound 14 | HepG2 Cells | 40.54 |
Anticancer Studies
In studies examining the anticancer potential, compounds derived from this compound demonstrated significant cytotoxicity against multiple cancer cell lines. For instance:
- Fimepinostat (CUDC-907) showed promising results in clinical trials for treating solid tumors and lymphomas.
Antibacterial Studies
Pyrimidine derivatives have been reported to exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial growth by targeting specific enzymes critical for cell wall synthesis.
Properties
IUPAC Name |
methyl 2-chloropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOKXLBQCKCWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504873 | |
Record name | Methyl 2-chloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287714-35-6 | |
Record name | Methyl 2-chloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-chloropyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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